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molecular formula C5H7NO3 B1372566 2-(Cyclopropylamino)-2-oxoacetic acid CAS No. 183235-79-2

2-(Cyclopropylamino)-2-oxoacetic acid

Cat. No. B1372566
M. Wt: 129.11 g/mol
InChI Key: OQMQLEHOJCDKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120788B2

Procedure details

Ethyl chloro(oxo)acetate (96 mL, 0.86 mol) was added over 10 minutes to a −20° C. solution of cyclopropylamine (60 mL, 0.86 mol) and pyridine (70 mL, 0.86 mol) in dichloromethane (740 mL), and the reaction mixture was stirred at 0° C. for 1 hour, then at 20° C. for 20 hours. The reaction mixture was washed with aqueous hydrochloric acid (1 M, 3×185 mL), then the organic layer was stirred with aqueous sodium hydroxide solution (1 M, 930 mL, 0.93 mol) for 30 minutes. The resulting aqueous layer was acidified to pH 1 with concentrated hydrochloric acid (78 mL), treated with sodium chloride (100 g), and extracted with dichloromethane (6×500 mL) and ethyl acetate (6×500 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo; the resulting solid was mixed with ethyl acetate (150 mL) and warmed to reflux. After cooling to room temperature over 16 hours with stirring, the solid was collected via filtration and washed with ethyl acetate, affording the product as a sparkling white solid. Yield: 67.8 g, 0.525 mol, 61%. LCMS m/z 130.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 13.73 (br s, 1H), 8.83 (br d, J=4.0 Hz, 1H), 2.68-2.77 (m, 1H), 0.61-0.68 (m, 2H), 0.54-0.61 (m, 2H).
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
930 mL
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](=[O:8])[C:3]([O:5]CC)=[O:4].[CH:9]1([NH2:12])[CH2:11][CH2:10]1.N1C=CC=CC=1.[OH-].[Na+].Cl.[Cl-].[Na+]>ClCCl>[CH:9]1([NH:12][C:2](=[O:8])[C:3]([OH:5])=[O:4])[CH2:11][CH2:10]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
96 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
70 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
740 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
930 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
78 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 20° C. for 20 hours
Duration
20 h
WASH
Type
WASH
Details
The reaction mixture was washed with aqueous hydrochloric acid (1 M, 3×185 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (6×500 mL) and ethyl acetate (6×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resulting solid was mixed with ethyl acetate (150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature over 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the solid was collected via filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)NC(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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